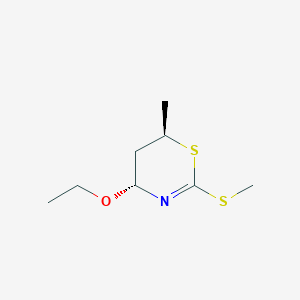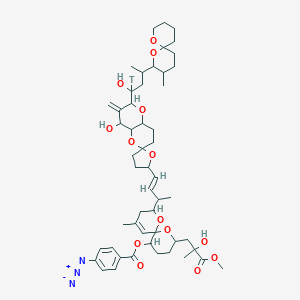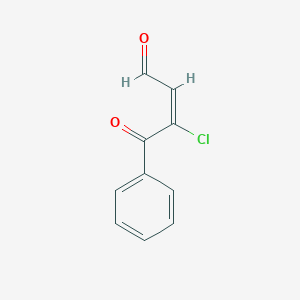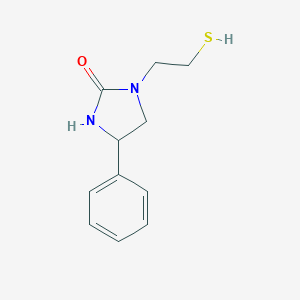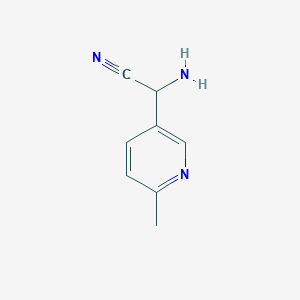![molecular formula C9H12N4 B137276 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine CAS No. 132898-06-7](/img/structure/B137276.png)
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by nucleophiles activated by the nitro group.
Reduction: The nitro group is reduced to yield the required derivative of 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed amide coupling reactions has been reported to produce imidazo[4,5-b]pyridines in good yields .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazo[4,5-b]pyridine ring.
Substitution: Substitution reactions, such as halogenation and alkylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Halogenated derivatives and alkylating agents are used under conditions of phase transfer catalysis.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Uniqueness
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Properties
CAS No. |
132898-06-7 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3,5,7-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)12-9(10)13(8)3/h4H,1-3H3,(H2,10,12) |
InChI Key |
LJWIZYWODOIFBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1N=C(N2C)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1N=C(N2C)N)C |
Key on ui other cas no. |
132898-06-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)

